molecular formula C10H9N3O3 B156266 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 10185-65-6

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B156266
CAS RN: 10185-65-6
M. Wt: 219.2 g/mol
InChI Key: RLXJOMUXHZMTCH-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its heterocyclic structure containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of an ethyl group and a 4-nitrophenyl group attached to the oxadiazole ring. The oxadiazole derivatives are of significant interest due to their diverse biological activities and their potential use in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of diacylhydrazines. For instance, the synthesis of 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles, which are structurally similar to the compound , can be achieved by cyclization using POCl3 with N,N'-diacylhydrazines . The nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related compound, has been studied, showing that various nitration conditions can lead to different nitrophenyl derivatives . Although the exact synthesis of 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic analysis, including 1H NMR, IR, MS, and elemental analysis . The fragmentation mechanism of the mass spectra can provide insights into the structural features of these compounds . The presence of substituents on the oxadiazole ring, such as the nitro group, can significantly influence the electronic distribution and the overall properties of the molecule.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including further nitration . The nitration process can yield a mixture of products depending on the reaction conditions, which can be analyzed using high-performance liquid chromatography . The reactivity of these compounds can also be modified by introducing different substituents, which can lead to a wide range of derivatives with diverse chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. For example, the presence of a nitro group can increase the compound's reactivity in nitration reactions . The antibacterial activity of some oxadiazole derivatives has been reported, indicating that these compounds can be potent against certain bacteria . The optimized synthesis of related compounds, such as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, has been established, which could provide a basis for the synthesis of pure derivatives for further applications .

Scientific Research Applications

  • Antimicrobial Activity :

    • The 1,3,4-oxadiazole derivatives, including compounds similar to 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been studied for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
  • CNS Depressant Activity :

    • Substituted 1,3,4-oxadiazoles, related to 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, were evaluated for central nervous system (CNS) depressant activities. Specific derivatives showed promising antidepressant, anticonvulsant, and antianxiety activity, with a potential for minimal neurotoxicity (Singh et al., 2012).
  • Inhibition of Monoamine Oxidase :

    • Research on cyclopropylamino substituted oxadiazoles, which are structurally related to 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, demonstrated selective inhibition of monoamine oxidase. This is relevant in the context of neurotransmitter regulation and potential applications in neuropsychiatric disorders (Long et al., 1976).
  • Corrosion Inhibition :

    • Studies have indicated the potential use of 1,3,4-oxadiazole derivatives in corrosion inhibition. These compounds, including those structurally similar to 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been shown to effectively inhibit corrosion in various metal substrates (Lagrenée et al., 2001).
  • Cytotoxicity and Anticancer Properties :

    • Research involving 1,3,4-oxadiazoles, structurally related to 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, has explored their cytotoxicity and potential anticancer properties. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy (Adimule et al., 2014).

Future Directions

The study of oxadiazoles is an active area of research in organic chemistry, with potential applications in drug discovery, materials science, and other fields . Future research on “5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXJOMUXHZMTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446854
Record name 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS RN

10185-65-6
Record name 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Conole, TM Beck, M Jay-Smith, MD Tingle… - Bioorganic & Medicinal …, 2014 - Elsevier
A number of isosteres (oxadiazoles, thiadiazoles, tetrazoles and diazines) of benzocaine were prepared and evaluated for their capacity to induce methemoglobinemia—with a view to …
Number of citations: 33 www.sciencedirect.com

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